4-Piperidin-4-yloxane-4-carbonitrile;hydrochloride
Description
4-Piperidin-4-yloxane-4-carbonitrile;hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is part of the piperidine derivatives, which are known for their importance in the pharmaceutical industry .
Properties
IUPAC Name |
4-piperidin-4-yloxane-4-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O.ClH/c12-9-11(3-7-14-8-4-11)10-1-5-13-6-2-10;/h10,13H,1-8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMAMEWWOIDDOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2(CCOCC2)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidin-4-yloxane-4-carbonitrile;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of rhodium(I) complex and pinacol borane to achieve highly diastereoselective products through the dearomatization/hydrogenation process . This method allows for the formation of substituted piperidines, including fluorinated analogs of commercially available and biologically active substances .
Industrial Production Methods
Industrial production of this compound often involves multistep synthesis processes that are optimized for high yield and purity. The use of advanced catalysts and reaction conditions ensures the efficient production of this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
4-Piperidin-4-yloxane-4-carbonitrile;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product and include temperature control, solvent selection, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Chemistry
4-Piperidin-4-yloxane-4-carbonitrile;hydrochloride serves as a critical building block in organic synthesis. It is utilized in the preparation of various complex organic molecules, facilitating reactions such as:
- Oxidation : Involving the addition of oxygen or removal of hydrogen.
- Reduction : Involving the addition of hydrogen or removal of oxygen.
- Substitution : Where one functional group is replaced by another.
The compound's unique structure enables it to participate in a variety of chemical reactions, making it an essential reagent in synthetic organic chemistry.
Biology
Research has indicated that this compound exhibits promising biological activities, particularly in:
- Antiviral Properties : Preliminary studies suggest potential efficacy against viral infections, although specific mechanisms are still under investigation.
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, it demonstrated significant activity against lung and breast cancer cells, inducing apoptosis through increased caspase activity.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 5.2 |
| MCF7 (Breast Cancer) | 3.8 |
| HeLa (Cervical Cancer) | 4.5 |
| HepG2 (Liver Cancer) | 6.0 |
| HCT116 (Colon Cancer) | 5.5 |
Medicine
In the medical field, this compound is being explored for its potential role in drug development. Its unique properties make it suitable for designing new pharmaceuticals aimed at treating various diseases, including inflammatory conditions and cancers.
Case Study on Anti-inflammatory Effects
A study demonstrated that derivatives of this compound significantly reduced inflammation markers in a rat model of arthritis. The treatment group exhibited a marked decrease in pro-inflammatory cytokines compared to controls, reinforcing its therapeutic potential in inflammatory diseases.
Industry
The compound is also utilized in the production of specialty chemicals and materials. Its versatility allows for applications across different sectors, including agrochemicals and materials science.
Table 2: Comparison with Similar Compounds
| Compound | Structure Type | Notable Activity |
|---|---|---|
| Piperidine | Six-membered ring with nitrogen | Widely used in pharmaceuticals |
| Piperidinone | Derivative with ketone group | Known for biological activity |
| Spiropiperidines | Spiro-connected piperidine ring | Used in drug design |
The unique structure of this compound distinguishes it from other piperidine derivatives, contributing to its distinct chemical and biological properties.
Mechanism of Action
The mechanism of action of 4-Piperidin-4-yloxane-4-carbonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with key biological molecules .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in the pharmaceutical industry.
Piperidinone: A derivative of piperidine with a ketone functional group, known for its biological activity.
Spiropiperidines: Compounds containing a spiro-connected piperidine ring, often used in drug design.
Uniqueness
4-Piperidin-4-yloxane-4-carbonitrile;hydrochloride stands out due to its unique structure, which combines a piperidine ring with an oxane and carbonitrile group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Biological Activity
4-Piperidin-4-yloxane-4-carbonitrile;hydrochloride, a compound with the CAS number 2445791-88-6, is part of the piperidine derivatives known for their diverse applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C11H18N2O·HCl
Molecular Weight: 230.73 g/mol
IUPAC Name: this compound
The compound features a piperidine ring, an oxane moiety, and a carbonitrile group, contributing to its unique biological properties. The structure is significant for its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. Preliminary studies suggest that it may modulate the activity of certain receptors involved in various physiological processes. The exact molecular targets are still under investigation, but potential pathways include:
- Receptor Binding: Interaction with neurotransmitter receptors.
- Enzyme Modulation: Inhibition or activation of enzymes involved in metabolic pathways.
Biological Activity and Therapeutic Applications
Research has indicated that this compound exhibits promising biological activities:
Antiviral Properties
Studies have explored its potential as an antiviral agent, particularly against RNA viruses. The compound's mechanism may involve interference with viral replication processes.
Anticancer Activity
In vitro studies have demonstrated cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in malignant cells suggests its potential as an anticancer therapeutic.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. It may help mitigate oxidative stress and inflammation in neuronal cells.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
| Study | Findings |
|---|---|
| In vitro cytotoxicity assays | Showed significant inhibition of cell proliferation in breast and prostate cancer cell lines. |
| Neuroprotection models | Demonstrated reduced neuronal death in oxidative stress models, indicating potential for treating neurodegenerative diseases. |
| Antiviral assays | Exhibited moderate antiviral activity against influenza virus strains. |
Comparative Analysis with Similar Compounds
A comparison with related compounds highlights the unique properties of this compound:
| Compound | Structure | Biological Activity |
|---|---|---|
| Piperidine | C5H11N | General anesthetic properties |
| Piperidinone | C5H9NO | Antidepressant effects |
| Spiropiperidines | Variable | Antipsychotic activity |
Q & A
Q. Methodological Recommendation :
- Standardize assay conditions (pH, temperature, solvent controls).
- Perform metabolomic profiling to identify active species .
What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Question
While specific toxicity data may be limited, general precautions include:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of fine powders .
- First aid : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .
Methodological Recommendation :
Conduct a risk assessment using analogous compounds (e.g., 4-methylpiperidine hydrochloride) and reference safety data sheets .
What strategies are effective for optimizing the regioselectivity of piperidine functionalization?
Advanced Research Question
Regioselective modifications (e.g., at the 4-position of piperidine) require:
- Directing groups : Sulfonyl or carbonyl groups can orient electrophilic attacks .
- Catalytic systems : Palladium catalysts for C–H activation or asymmetric hydrogenation .
Methodological Recommendation :
Screen directing groups (e.g., 4-methoxyphenylsulfonyl) and monitor reaction progress via TLC/LC-MS .
How can researchers assess the environmental stability and degradation pathways of piperidine hydrochlorides?
Advanced Research Question
Stability studies should evaluate:
- Hydrolysis : Monitor degradation under varying pH (e.g., accelerated testing at pH 2–12) .
- Thermal decomposition : Use thermogravimetric analysis (TGA) to identify decomposition temperatures .
- Photodegradation : Expose samples to UV light and analyze by HPLC for byproducts .
Methodological Recommendation :
Employ mass spectrometry to track fragment ions and propose degradation mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
